![molecular formula C19H13F2N3O B2485262 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-94-8](/img/structure/B2485262.png)

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluoro-containing pyrazolo and pyrazin derivatives involves several key steps, including cyclization reactions and substitutions. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized using a method that involves the reaction of previously synthesized benzamides of pyrazole-4-carboxylic acid undergoing high-temperature cyclization to form substituted derivatives (Eleev, Kutkin, & Zhidkov, 2015). Similarly, other studies have reported the synthesis of related compounds, like 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives, through cyclization reactions (Xiao, Li, Meng, & Shi, 2008).

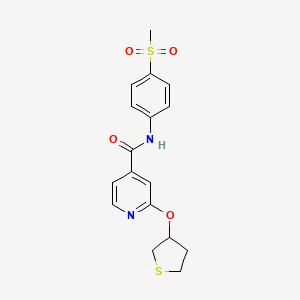

Molecular Structure Analysis

Structural characterization of these compounds typically involves techniques such as single crystal X-ray diffraction, which provides detailed insights into their molecular geometry. An example is the isostructural analysis of fluorophenyl-substituted pyrazol derivatives, revealing that the molecules are essentially planar apart from certain substituents, indicating a complex molecular geometry that could influence their biological activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclizations and nucleophilic substitutions, which are fundamental for their synthesis and functionalization. The chemical properties are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the molecules. For example, the synthesis of novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrates the role of fluorine in enhancing antibacterial activity against specific strains (Gadakh, Pandit, Rindhe, & Karale, 2010).

科学的研究の応用

Electrochemical Properties

A study by Costea, Fafilek, and Kronberger (2014) investigates the electrochemical properties of fluorinated hydrazino-pyrazoles, providing insights into the oxidation mechanisms of related compounds. This research points to potential applications in environmentally sustainable methods for obtaining compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Costea, Fafilek, & Kronberger, 2014).

Synthesis of Novel Derivatives

Xiao, Li, Meng, and Shi (2008) describe the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work demonstrates the versatility in synthesizing derivatives related to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Xiao, Li, Meng, & Shi, 2008).

Bioactivity Studies

Gul et al. (2016) conducted a study synthesizing benzenesulfonamides and testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study's findings contribute to understanding the bioactivity of similar compounds to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Gul et al., 2016).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) explores novel fluoro substituted benzo[b]pyran derivatives, indicating potential applications in anti-lung cancer activities, which could be relevant for similar compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Hammam et al., 2005).

Cytotoxicity of Derivatives

Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the cytotoxic potential of related compounds (Hassan, Hafez, & Osman, 2014).

GPR39 Agonists Discovery

Sato, Huang, Kroeze, and Roth (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of small-molecule-induced activation of GPR39, which could be relevant for the pharmacological profiling of similar compounds (Sato, Huang, Kroeze, & Roth, 2016).

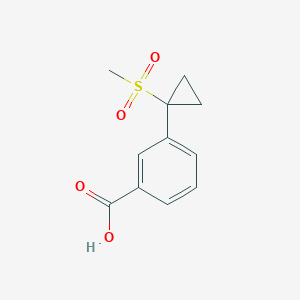

特性

IUPAC Name |

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O/c20-15-6-4-14(5-7-15)17-11-18-19(25)23(8-9-24(18)22-17)12-13-2-1-3-16(21)10-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCSERMPFYTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)